[3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]methanamine
Description
[3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]methanamine is a thiazole-containing compound featuring a methanamine group (-CH₂NH₂) attached to a phenyl ring, which is further substituted at the 3-position with a 4-phenyl-1,3-thiazol-2-yl moiety. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities.
Properties
IUPAC Name |
[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-10-12-5-4-8-14(9-12)16-18-15(11-19-16)13-6-2-1-3-7-13/h1-9,11H,10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVBJRVVGHDQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC(=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticancer, antifungal, and anti-inflammatory properties.
The compound's chemical formula is with a molecular weight of approximately 190.26 g/mol. Its structural features include a thiazole ring and a phenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2S |
| Molecular Weight | 190.26 g/mol |
| LogP | 2.9691 |
| Polar Surface Area (PSA) | 67.15 Ų |
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit notable anticancer properties. A study highlighted that derivatives of thiazole, including [3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]methanamine, showed promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that the compound inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HeLa | 12.3 |
These findings suggest that [3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]methanamine could serve as a lead compound for developing new anticancer agents.
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida species. A comparative study assessed its efficacy against fluconazole, a standard antifungal treatment.
Antifungal Potency
The minimum inhibitory concentration (MIC) values obtained for [3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]methanamine were significantly lower than those for fluconazole:
| Compound | MIC (µg/mL) |
|---|---|
| [3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]methanamine | 7.81 |
| Fluconazole | 15.62 |
This suggests that the thiazole derivative may be more effective in treating certain fungal infections than conventional drugs.
Anti-inflammatory Activity
The anti-inflammatory potential of [3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]methanamine has been explored through various assays measuring inhibition of pro-inflammatory cytokines.
Inhibition Assays
In vitro experiments showed that the compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 450 |
These results indicate that [3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]methanamine may have therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Substituent Position : The target compound’s thiazole is linked to a phenyl ring at the 3-position, creating a biphenyl system that may enhance π-π stacking interactions compared to analogs with single phenyl groups (e.g., ).
- Lipophilicity : Hydrophobic substituents like methyl () or phenyl () may improve membrane permeability, whereas polar groups (methoxy in ) enhance solubility.
Yield Trends :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target compound’s biphenyl structure likely results in low aqueous solubility, a common challenge in drug development.
- Methanamine protons in analogs resonate near δ 3.9–4.5 ppm, consistent with -CH₂NH₂ environments ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
